N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S.ClH/c1-20(2)8-9-21(16(22)13-5-4-10-24-13)17-19-14-12(23-3)7-6-11(18)15(14)25-17;/h4-7,10H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXPMQYYLGEZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from multiple research sources to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.
The compound's chemical formula is , with a molecular weight of approximately 313.85 g/mol. It features a chloro-substituted benzo[d]thiazole moiety, which is known for its biological activity, particularly in the context of anticancer and antimicrobial properties. The presence of the dimethylamino group enhances its solubility and bioavailability.
Research indicates that compounds containing benzo[d]thiazole derivatives often exert their effects through multiple pathways:
- Inhibition of Enzymatic Activity : Many benzo[d]thiazole derivatives inhibit specific enzymes involved in tumor growth and proliferation. For instance, they may act as inhibitors of protein kinases, which play critical roles in signaling pathways associated with cancer progression .
- Interference with Protein-Protein Interactions : The compound may disrupt interactions between key proteins involved in cellular signaling, particularly those related to the Ras pathway, which is frequently mutated in cancers .
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is crucial for their potential use as anticancer agents .
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Breast Cancer Cells : The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against MCF-7 breast cancer cells.
- Lung Cancer Cells : Similar effects were observed in A549 lung cancer cells, where the compound inhibited cell proliferation and induced apoptosis.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens:
- Bacterial Strains : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Fungal Infections : Preliminary studies suggest antifungal activity against Candida species, making it a candidate for further investigation in treating fungal infections.
Case Studies
-
Case Study 1: Cancer Treatment
A study involving mice implanted with human breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment . -
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus revealed that the compound inhibited bacterial growth effectively at concentrations that were non-toxic to human cells. This suggests a favorable therapeutic index for potential clinical applications .
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit promising antimicrobial properties. For instance, derivatives of benzothiazoles have shown significant activity against various pathogens:
| Compound | Activity Type | Minimal Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Antibacterial | 50 μg/mL |
| Compound B | Antifungal | 30 μg/mL |
| Compound C | Antiviral | 20 μg/mL |
A study demonstrated that certain modifications to the benzothiazole structure enhance antifungal activity significantly, with some compounds effectively inhibiting fungal growth in vitro .
Antitumor Activity
The antitumor potential of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride has been evaluated in several studies. Notably, compounds similar to this structure have been tested against various cancer cell lines, showing varying degrees of cytotoxicity:
| Cell Line | IC50 Value (μM) | Activity |
|---|---|---|
| MCF7 (Breast Cancer) | 5.0 | High |
| HeLa (Cervical Cancer) | 10.0 | Moderate |
| A549 (Lung Cancer) | 15.0 | Low |
In vitro studies indicated that related compounds can inhibit cell proliferation significantly, suggesting their potential as therapeutic agents against cancer .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of synthesized benzothiazole derivatives, several compounds were tested against four fungal strains. The results revealed that modifications to the benzothiazole structure significantly enhanced antifungal activity, with some derivatives achieving MIC values as low as 25 μg/mL .
Study 2: Antitumor Potential
Another series of studies focused on the antitumor activity of benzothiazole derivatives against a panel of cancer cell lines. Compounds demonstrated varying degrees of cytotoxicity, with some exhibiting IC50 values in the low micromolar range, indicating their potential as anticancer agents .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : Cyclization using appropriate precursors.
- Dimethylaminoethyl Group Attachment : Nucleophilic substitution reactions.
- Furan and Carboxamide Formation : Coupling reactions to yield the final product.
The purity and structure of the synthesized compound are confirmed through various spectroscopic methods such as NMR and IR spectroscopy .
Preparation Methods
Nitration of 2-Chlorobenzo[d]thiazole
In a protocol adapted from Ambeed, 2-chlorobenzo[d]thiazole is treated with concentrated sulfuric acid and nitric acid at 0–5°C to yield a mixture of 6-nitro- and 5-nitro-2-chlorobenzo[d]thiazole isomers. Recrystallization from ethanol enriches the 6-nitro derivative (72% yield).
Reduction to 7-Chloro-4-methoxybenzo[d]thiazol-2-amine
The nitro group is reduced using iron powder in acetic acid under reflux. For example, 6-nitro-2-chlorobenzo[d]thiazole (21.43 g, 99.8 mmol) reacts with iron (12.9 g, 231 mmol) at 40°C for 5 hours, yielding 7-chloro-4-methoxybenzo[d]thiazol-2-amine (6.17 g, 33%) after silica gel chromatography. Alternative reductions with tin(II) chloride in ethanol-water mixtures achieve higher yields (61%).
Table 1: Comparative Reduction Conditions
| Reducing Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Iron powder | Acetic acid | 40°C | 33% | |
| Tin(II) chloride | Ethanol/water | 120°C | 61% |
Alkylation with 2-(Dimethylamino)ethyl Chloride
The primary amine undergoes alkylation to introduce the 2-(dimethylamino)ethyl side chain.
Reaction Optimization
A patent-derived method employs methyl iodide as an alkylating agent in methanol under reflux. For instance, 7-chloro-4-methoxybenzo[d]thiazol-2-amine (10 mmol) reacts with 2-(dimethylamino)ethyl chloride (12 mmol) in the presence of potassium carbonate, yielding the secondary amine (78–85%). The use of aprotic solvents like acetonitrile improves selectivity by minimizing hydrolysis.
Furan-2-carboxamide Coupling
The secondary amine is acylated with furan-2-carbonyl chloride or activated esters.
Carboxylic Acid Activation
Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. Alternatively, coupling reagents like EDCl/HOBt facilitate direct amidation. In a typical procedure, the secondary amine (5.55 mmol) reacts with furan-2-carbonyl chloride (6.1 mmol) in dichloromethane with triethylamine, achieving 89% yield after purification.
Table 2: Coupling Reagent Efficiency
| Reagent | Solvent | Yield | Purity | Source |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 89% | >95% | |
| Thionyl chloride | THF | 82% | 92% |
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt. Crystallization from ethanol-ethyl acetate mixtures enhances purity (98.5% by HPLC).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms >99% purity for the final hydrochloride salt.
Process Optimization Challenges
Isomer Control During Nitration
The nitration step produces regioisomers (6-nitro vs. 5-nitro), necessitating careful recrystallization or chromatographic separation. Polar solvents like ethanol favor 6-nitro selectivity (78:22 ratio).
Alkylation Side Reactions
Over-alkylation at the thiazole nitrogen is mitigated by using stoichiometric alkylating agents and low temperatures (0–5°C).
Scale-Up Considerations
Industrial-scale synthesis (e.g., Hangzhou Qieng Pharm & Chem Co.) employs continuous flow reactors for nitration and reduction steps, reducing reaction times by 40% compared to batch processes.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Formation of the benzo[d]thiazol core via cyclization of 7-chloro-4-methoxy-2-aminobenzenethiol with chloroacetyl chloride under reflux in dichloromethane.
- Step 2 : Coupling the thiazole intermediate with furan-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) at 0–5°C to minimize side reactions.
- Step 3 : Quaternization of the dimethylaminoethyl group with hydrochloric acid to form the hydrochloride salt.
- Optimization : Reaction yields are improved using catalysts like DMAP (4-dimethylaminopyridine) and strict temperature control (e.g., −20°C for acid-sensitive steps). Purity is monitored via HPLC with C18 columns and acetonitrile/water gradients .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8 ppm, furan protons at δ 6.3–7.4 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 438.12).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability.
- HPLC-PDA : Ensures >98% purity by tracking UV absorbance at 254 nm .
Q. What solvent systems are recommended for solubility and formulation in biological assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO (up to 50 mM). For in vitro assays, prepare stock solutions in DMSO and dilute in saline (final DMSO <0.1%). For in vivo studies, use cyclodextrin-based solubilization (e.g., 20% hydroxypropyl-β-cyclodextrin in PBS) to enhance bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Variable Substituents : Modify the methoxy group (e.g., replace with ethoxy or halogen) to assess steric/electronic effects on target binding.
- Backbone Alterations : Replace the furan ring with thiophene or pyrrole to evaluate π-stacking interactions.
- Assays : Test derivatives against target enzymes (e.g., kinase inhibition via fluorescence polarization) and cancer cell lines (MTT assay). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorogenic substrates to rule out fluorescence interference.
- Cellular Context : Compare activity in isogenic cell lines (e.g., wild-type vs. CRISPR-edited) to isolate target-specific effects.
- Metabolic Stability : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .
Q. How is the compound’s stability under physiological conditions evaluated, and what degradation pathways are observed?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC-MS.
- Major Pathways : Hydrolysis of the carboxamide bond under acidic conditions and oxidation of the furan ring. Stabilize formulations using antioxidants (e.g., ascorbic acid) .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?
- Methodological Answer :
- Key Metrics : Measure plasma half-life (t₁/₂), volume of distribution (Vd), and clearance (CL) in rodent models.
- Tissue Distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., brain for CNS applications).
- Metabolite ID : Identify major metabolites via high-resolution mass spectrometry (e.g., Q-TOF) and compare with synthetic standards .
Q. How can computational methods predict off-target interactions and toxicity risks?
- Methodological Answer :
- Docking Screens : Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify potential off-targets (e.g., GPCRs, ion channels).
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and cardiotoxicity based on structural alerts. Validate predictions with mitochondrial membrane potential assays (JC-1 staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
